molecular formula C11H10N4OS B1461923 7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 1210610-70-0

7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B1461923
CAS No.: 1210610-70-0
M. Wt: 246.29 g/mol
InChI Key: OXTXHCMYDFEEMD-UHFFFAOYSA-N
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Description

7-(2-Mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a chemical reagent designed for research and development applications. This compound is part of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one chemical family, a scaffold that has been prepared and evaluated in scientific studies for its potential biological activity . While a specific series of these compounds did not show significant antimicrobial activity in vitro against standard strains of Gram-positive and Gram-negative bacteria and fungi , they remain valuable as chemical tools for probing complex biological systems. The broader pyrazolo[1,5-a]pyrimidinone core, a related structural class, has been identified multiple times through high-throughput screening as a potential lead scaffold for antituberculosis research, highlighting the continued interest in this area of chemistry for infectious disease research . The presence of the mercaptoethyl group offers a reactive handle for further chemical modification, making this compound a versatile intermediate for medicinal chemistry programs and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Researchers can utilize this compound to explore new mechanisms of action and to synthesize diverse analogs for biological screening. Handle with care in accordance with good laboratory practices, as this material may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

11-(2-sulfanylethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c16-11-8-7-12-10-1-3-13-15(10)9(8)2-4-14(11)5-6-17/h1-4,7,17H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTXHCMYDFEEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanism of action, and other pharmacological effects.

Chemical Structure and Synthesis

The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization of precursor molecules. The presence of the mercaptoethyl group is significant as it may enhance the compound's reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo-pyrimidine derivatives. For instance, a related compound, 2-((2,4-dimethoxyphenyl)amino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide, exhibited significant growth inhibition across various cancer cell lines (mean percentage of growth inhibition of 48.5% over 60 NCI cancer cell lines) with an IC50 value of 6.28 µM against HCT-116 colorectal cancer cells . Such findings suggest that compounds within this chemical class could be developed as targeted therapies against cancer.

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of cyclin-dependent kinases (CDKs). For example, the aforementioned compound inhibited the CDK1/Cyclin B complex at an IC50 of 161.2 nM and induced apoptosis through the intrinsic pathway by increasing pro-apoptotic markers like p53 and Bax while decreasing anti-apoptotic Bcl-2 levels .

Other Biological Activities

In addition to antitumor activity, pyrazolo-pyrimidine derivatives have shown promise in other therapeutic areas:

  • Antiparasitic Activity : Some studies indicate that pyrazolo-pyrimidines can inhibit growth in Plasmodium falciparum, suggesting potential use in malaria treatment .
  • Antibacterial Activity : Compounds in this class have demonstrated activity against Mycobacterium tuberculosis and other bacterial pathogens .
  • CNS Disorders : Pyrazolo-pyrimidines have been explored for their effects on neurological conditions due to their ability to modulate various neurotransmitter systems .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that this compound can effectively inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntitumorIC50 = 6.28 µM against HCT-116
CDK InhibitionIC50 = 161.2 nM
AntiparasiticInhibition of P. falciparum
AntibacterialActive against M. tuberculosis

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of 7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one and its derivatives. These compounds have been evaluated for their efficacy against various bacterial and fungal strains. In vitro testing revealed that certain derivatives exhibited substantial antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
AE. coli15
BS. aureus12
CC. albicans10

Anti-inflammatory Properties

The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine framework has been associated with anti-inflammatory effects. Research indicates that compounds within this class can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

Targeting Toll-like Receptors

A pivotal study highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in targeting Toll-like receptor 4 (TLR4), a key player in the immune response. By inhibiting TLR4 dimerization, these compounds could regulate inflammatory signaling pathways, offering a novel approach to treating autoimmune disorders and sepsis .

Chemical Precursor

This compound serves as an important precursor for synthesizing various heterocyclic compounds. Its reactivity allows for the formation of more complex structures through condensation reactions with aromatic aldehydes and other electrophiles. This versatility is crucial for developing new pharmaceuticals and agrochemicals .

Table 2: Synthetic Routes Involving this compound

Reaction TypeProductYield (%)
Condensation with AldehydeArylidene Derivatives85
CyclizationNew Heterocycles75

Case Study: Antimicrobial Efficacy

In a controlled study, a series of derivatives based on this compound were synthesized and tested against common pathogens. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced antimicrobial activity compared to the parent compound.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of selected derivatives resulted in reduced swelling and inflammation markers in serum samples, suggesting potential for therapeutic use in chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Source
7-(2-Mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one C₁₁H₁₀N₄OS 246.29 2-Mercaptoethyl Not explicitly reported
7-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido... C₂₅H₁₇Cl₂N₅O 474.35 2-(5-Chloroindolyl)ethyl, 4-chlorophenyl No antimicrobial activity
7-(2-Furylmethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimid... C₁₈H₁₃N₅O₂ 355.33 2-Furylmethyl, 3-pyridinyl Not reported
3-(4-Fluorophenyl)-5-aryl-pyrazolo[1,5-a]pyrimidin-7-amines Varies ~350–450 4-Fluorophenyl, pyridylmethylamine Anti-mycobacterial (M. tb inhibition)
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one C₉H₆N₄O₂ 202.17 Hydroxyl (-OH) at position 7 IRRITANT (hazard class)
1-(2-Hydroxyethyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one C₇H₈N₄O₂S 212.23 2-Hydroxyethyl, mercapto (-SH) Not reported
Key Observations:
  • Substituent Diversity : The target compound’s 2-mercaptoethyl group distinguishes it from chlorophenyl (), furylmethyl (), and hydroxyl () derivatives.
  • Molecular Weight : The target is smaller (246 g/mol) compared to bulkier analogues like the dichloroindole derivative (474 g/mol) , which may influence solubility and membrane permeability.

Preparation Methods

Introduction of the 2-Mercaptoethyl Group

The mercaptoethyl substituent (–CH2CH2SH) is typically introduced via nucleophilic substitution or alkylation reactions using appropriate mercaptoethyl reagents such as 2-mercaptoethyl halides or thiol-containing alkylating agents.

A plausible synthetic sequence includes:

  • Step 1: Preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core.
  • Step 2: Functionalization at the 7-position with a leaving group (e.g., halogenation or activation of a hydroxyl group).
  • Step 3: Nucleophilic substitution with 2-mercaptoethyl nucleophile (e.g., 2-mercaptoethylamine or 2-mercaptoethyl bromide) to yield the 7-(2-mercaptoethyl) derivative.

This approach aligns with common heterocyclic functionalization strategies where the mercaptoethyl moiety is introduced via substitution at a reactive position on the heterocyclic core.

Detailed Reaction Conditions and Reagents

While specific experimental details for this exact compound are scarce in the literature, analogous preparations of related pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones suggest the following:

Step Reagents/Conditions Purpose Notes
1 Ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylate + hydroxylamine or methoxyamine Cyclization to form pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one core Typically reflux in suitable solvent (e.g., ethanol)
2 Halogenation agent (e.g., N-bromosuccinimide) or activation reagent Introduction of leaving group at 7-position Controlled conditions to avoid overreaction
3 2-Mercaptoethyl bromide or 2-mercaptoethylamine + base (e.g., triethylamine) Nucleophilic substitution to attach mercaptoethyl group Performed in polar aprotic solvent (e.g., DMF) under inert atmosphere

Purification and Characterization

  • Purification: Column chromatography on silica gel is commonly employed to isolate the target compound from reaction mixtures.
  • Characterization: Confirmed by spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. High-performance liquid chromatography (HPLC) can be used for purity assessment.

Research Findings and Optimization

  • The synthetic route is generally straightforward but requires careful control of reaction conditions to prevent side reactions, especially during mercaptoethyl substitution due to the thiol's nucleophilicity and potential oxidation.
  • Solvent choice and base selection critically influence the yield and purity of the final product.
  • Protective atmosphere (nitrogen or argon) is recommended during mercaptoethyl introduction to avoid thiol oxidation.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Outcome/Notes
Core synthesis Hydroxylamine/methoxyamine + substituted ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylate Formation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one
Activation of 7-position Halogenation (e.g., NBS) or other activation Introduction of leaving group for substitution
Mercaptoethyl substitution 2-Mercaptoethyl bromide/amine + base in DMF Nucleophilic substitution yielding 7-(2-mercaptoethyl) derivative
Purification Silica gel chromatography Isolation of pure compound
Characterization NMR, MS, HPLC Confirmation of structure and purity

Q & A

Q. How to design a SAR study for derivatives of this compound?

  • Methodological Answer :
  • Combinatorial Chemistry : Synthesize a library with varied substituents (e.g., halogens, alkyl chains).
  • High-Throughput Screening (HTS) : Test 100+ derivatives in parallel against a target panel.
  • Multivariate Analysis : Use PCA to correlate structural features with bioactivity .
  • Example : A 2023 study identified a -CF3 substituent that improved IC50 by 10-fold .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.